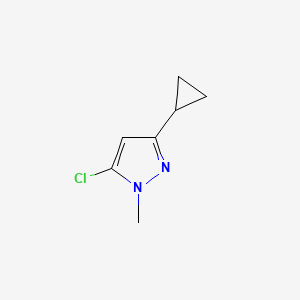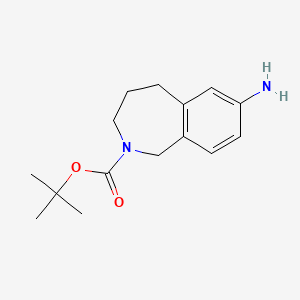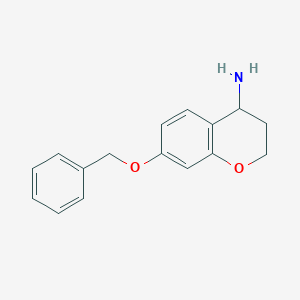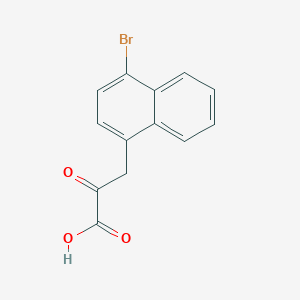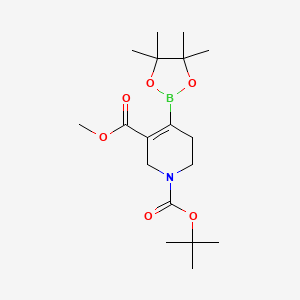
3,8-Dimethylisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,8-Dimethylisoquinoline is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that contain a benzene ring fused to a pyridine ring The presence of methyl groups at the 3rd and 8th positions of the isoquinoline structure distinguishes this compound from other isoquinoline derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethylisoquinoline typically involves the alkylation of isoquinoline derivatives. One common method is the alkylation of 4,4-dimethylisoquinoline-1,3(2H,4H)-dione with alkyl halides in the presence of a base such as potassium carbonate and a solvent like triethylamine . The reaction conditions often require refluxing the mixture to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 3,8-Dimethylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Nitro or halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
3,8-Dimethylisoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3,8-Dimethylisoquinoline involves its interaction with specific molecular targets. For instance, as an alpha 2B-adrenergic receptor antagonist, it inhibits platelet aggregation by blocking the receptor’s activity . This action is mediated through the binding of the compound to the receptor, preventing the activation of downstream signaling pathways involved in platelet aggregation.
Comparaison Avec Des Composés Similaires
1,3-Dimethylisoquinoline-6,8-diol: This compound has hydroxy groups at positions 6 and 8, which significantly alter its chemical properties and reactivity.
4,4-Dimethylisoquinoline-1,3(2H,4H)-dione: Used as a precursor in the synthesis of various isoquinoline derivatives.
Uniqueness: 3,8-Dimethylisoquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields.
Propriétés
Formule moléculaire |
C11H11N |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
3,8-dimethylisoquinoline |
InChI |
InChI=1S/C11H11N/c1-8-4-3-5-10-6-9(2)12-7-11(8)10/h3-7H,1-2H3 |
Clé InChI |
WUUDEJJHMBBKHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NC(=CC2=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


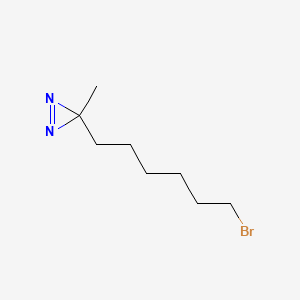
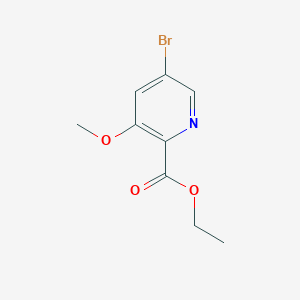
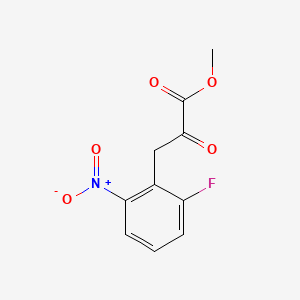
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13682527.png)
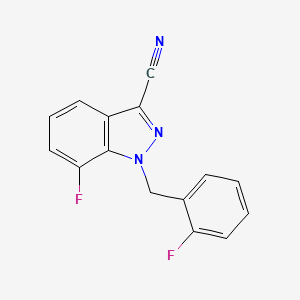
![3-Methyloxazolo[4,5-d]pyridazine-2,7(3H,6H)-dione](/img/structure/B13682534.png)
![2-[5-Fluoro-2-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13682547.png)
